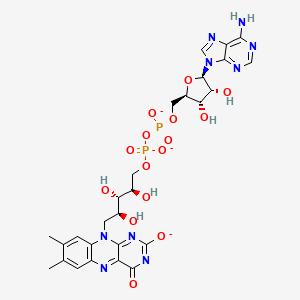
Cefoselis hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic. It is widely used in Japan and China for the clinical treatment of various gram-positive and gram-negative infections. This compound is particularly effective in treating respiratory and urinary tract infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cefoselis hydrochloride involves multiple steps. One common method starts with 7-aminocephalosporanic acid (7-ACA) as the core structure.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of macroporous resin in a fixed-bed column for separation and purification. The adsorption dynamics are predicted by the model of modified film-pore diffusion (MFPD), which helps in optimizing the key operating parameters such as initial adsorbate concentration, flow rate of import feed, and bed height of adsorbent .
Análisis De Reacciones Químicas
Types of Reactions: Cefoselis hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound is prone to hydrolysis, especially in aqueous solutions.
Acid-Base Catalysis: General acid-base hydrolysis is observed in phosphate and acetate buffers.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid, sodium hydroxide, and borate buffer are commonly used.
Catalysis: Phosphate and acetate buffers are used for general acid-base hydrolysis.
Major Products: The major products formed from these reactions include various hydrolyzed forms of cefoselis, depending on the pH and the specific conditions of the reaction .
Aplicaciones Científicas De Investigación
Cefoselis hydrochloride has a broad spectrum of applications in scientific research:
Chemistry: Used in studies involving the adsorption dynamics on macroporous resin for separation and purification.
Medicine: Extensively used in clinical settings to treat respiratory and urinary tract infections.
Industry: Utilized in the pharmaceutical industry for the production of semi-synthetic cephalosporin compounds.
Mecanismo De Acción
Cefoselis hydrochloride exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to bacterial cell lysis and death . The wide antibacterial spectrum of cefoselis is attributed to its resistance to hydrolysis by chromosomal β-lactamases and its rapid penetration through the bacterial cell wall .
Comparación Con Compuestos Similares
Cefepime: Another fourth-generation cephalosporin with a broad spectrum of activity.
Cefpirome: Known for its effectiveness against gram-negative bacteria.
Cefazolin: A first-generation cephalosporin used for treating skin and soft tissue infections.
Cefoselis hydrochloride stands out due to its unique structural features and its broad-spectrum antibacterial activity, making it a valuable compound in both clinical and research settings.
Propiedades
Fórmula molecular |
C19H23ClN8O6S2 |
|---|---|
Peso molecular |
559.0 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22N8O6S2.ClH/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);1H/b20-11?,24-12-;/t13-,17-;/m1./s1 |
Clave InChI |
NRCXQSKOHNLPOW-ZQCAECPKSA-N |
SMILES isomérico |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799851.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799858.png)
![Sodium 4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B10799868.png)
![2-[3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(4R)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;trihydrate](/img/structure/B10799881.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;methane](/img/structure/B10799892.png)


![[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799907.png)
![(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate;methane](/img/structure/B10799910.png)


![propan-2-yl (2S)-2-[[[(2S,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799920.png)


